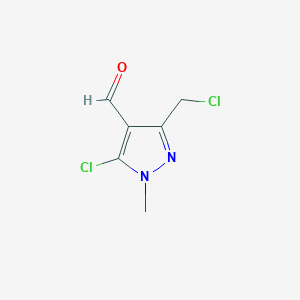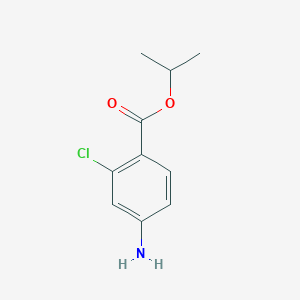
Propan-2-yl 4-amino-2-chlorobenzoate
Vue d'ensemble
Description
Propan-2-yl 4-amino-2-chlorobenzoate is a research chemical . It has a molecular formula of C10H12ClNO2 and a molecular weight of 213.66 g/mol . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a propan-2-yl group (isopropyl group), a 4-amino-2-chlorobenzoate group, and an amine group . The structure can be represented by the SMILES notation: CC©OC(=O)C1=C(C=C(C=C1)N)Cl .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Propan-2-yl 4-amino-2-chlorobenzoate, a compound with potential interest in synthetic and medicinal chemistry, has been explored for various applications, particularly in the synthesis of novel organic compounds. Research by Azimi, Tahazadeh, and Kamari (2014) demonstrates its utility in the synthesis of imidazo[2,1-b]benzothiazole derivatives, highlighting its role in generating compounds with potential biological activities (C. Azimi, Helal Tahazadeh, & R. Kamari, 2014). Similarly, research on the solubility and thermodynamic properties of related compounds provides insights into optimizing purification processes, which is crucial for the development of pharmaceuticals and fine chemicals (Xinbao Li et al., 2017).
Catalytic Synthesis and Biological Properties
Investigations into the catalytic synthesis of chalcone derivatives reveal the potential of using this compound related structures for generating antioxidants. These synthesized compounds have shown promise in in vitro antioxidant activities, indicating their applicability in developing therapeutic agents (G. Prabakaran, S. Manivarman, & M. Bharanidharan, 2021). This aligns with the broader trend of utilizing synthetic organic chemistry for the development of molecules with significant biological activities.
Antifungal and Antiviral Research
The compound and its derivatives have been explored for antifungal and antiviral activities. Lima-Neto et al. (2012) synthesized triazole derivatives and evaluated their in vitro antifungal efficacy against Candida strains, uncovering compounds with potent antifungal profiles. This suggests the potential of this compound derivatives in addressing fungal infections (R. Lima-Neto et al., 2012). Furthermore, Chen et al. (2010) demonstrated the antiviral potential of thiadiazole sulfonamides derived from similar compounds, highlighting their activity against the tobacco mosaic virus (Zhuo Chen et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
propan-2-yl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-4-3-7(12)5-9(8)11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTCLLDDCNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



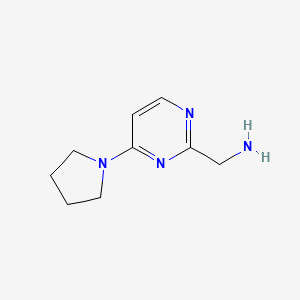
![Methyl 2-{[6-(propan-2-yl)pyrimidin-4-yl]amino}acetate](/img/structure/B1465811.png)

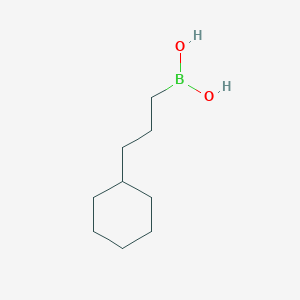

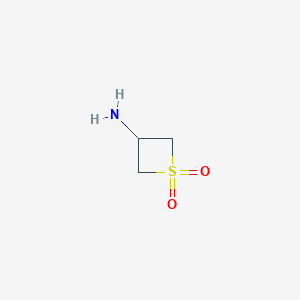
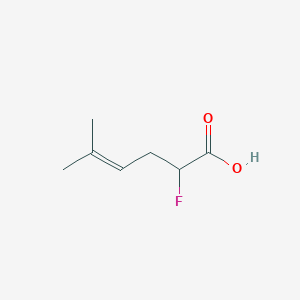

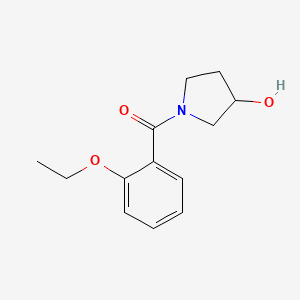
![1-{[(3-Methylbutyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1465824.png)

![[5-(Difluoromethyl)-2-methoxyphenyl]methanamine](/img/structure/B1465829.png)

